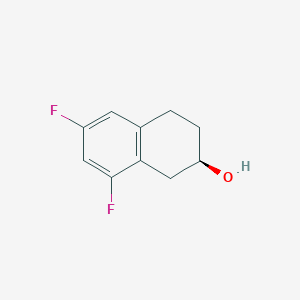
(R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is a chiral organic compound characterized by the presence of two fluorine atoms and a hydroxyl group on a tetrahydronaphthalene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Fluorination: Introduction of fluorine atoms at the 6 and 8 positions can be achieved using electrophilic fluorination reagents such as Selectfluor.
Reduction: The naphthalene ring is then reduced to a tetrahydronaphthalene ring using hydrogenation catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of ®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for fluorination and hydrogenation steps to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of 6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of methoxy-substituted derivatives.
科学研究应用
Chemistry
In chemistry, ®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated structure makes it useful in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine
In medicinal chemistry, ®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is investigated for its potential as a pharmaceutical intermediate. Its chiral nature and functional groups make it a candidate for the development of drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings.
作用机制
The mechanism of action of ®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol: The racemic mixture of the compound.
6,8-dichloro-1,2,3,4-tetrahydronaphthalen-2-ol: A similar compound with chlorine atoms instead of fluorine.
6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-one: The oxidized form of the compound.
Uniqueness
®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to its chiral nature and the presence of both fluorine atoms and a hydroxyl group. This combination of features provides distinct reactivity and binding properties, making it valuable for various applications in research and industry.
属性
分子式 |
C10H10F2O |
|---|---|
分子量 |
184.18 g/mol |
IUPAC 名称 |
(2R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H10F2O/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h3-4,8,13H,1-2,5H2/t8-/m1/s1 |
InChI 键 |
GEYJIPILMJVWRT-MRVPVSSYSA-N |
手性 SMILES |
C1CC2=C(C[C@@H]1O)C(=CC(=C2)F)F |
规范 SMILES |
C1CC2=C(CC1O)C(=CC(=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















